molecular formula C10H13BO4 B1355224 2-Ethoxy-3-formyl-5-methylphenylboronic acid CAS No. 480424-54-2

2-Ethoxy-3-formyl-5-methylphenylboronic acid

Cat. No. B1355224
M. Wt: 208.02 g/mol
InChI Key: PICMLDFIWSDJPE-UHFFFAOYSA-N
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Description

2-Ethoxy-3-formyl-5-methylphenylboronic acid (EFMA) is an organic compound that has been used in various scientific research applications. As a boronic acid, EFMA is a versatile molecule with a wide range of uses, including in organic synthesis, catalysis, and biochemistry. This article will provide an overview of EFMA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific research applications

Antimicrobial Activity

2-Ethoxy-3-formyl-5-methylphenylboronic acid, similar to other 2-formylphenylboronic acids, displays intriguing characteristics not only from a synthetic viewpoint but also for application in antimicrobial activities. For instance, 5-Trifluoromethyl-2-formyl phenylboronic acid exhibits considerable acidity and shows moderate action against Candida albicans, higher activity against Aspergillus niger, and certain bacteria like Escherichia coli and Bacillus cereus. This highlights its potential as an antibacterial agent and hints at its mechanism of action, which involves inhibiting the cytoplasmic leucyl-tRNA synthetase of microorganisms (Adamczyk-Woźniak et al., 2020).

Enantioselective Recognition

Boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid have applications in enantioselective recognition. For example, a study on 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene synthesized from similar boronic acids revealed its ability to detect a range of chiral amines, highlighting the potential of boronic acids in chiral recognition and sensing applications (Ghosn & Wolf, 2011).

Synthesis of 5-Azacoumarins

2-Ethoxy-3-formyl-5-methylphenylboronic acid can be used in the synthesis of various compounds. One study demonstrated the use of similar boronic acids in the synthesis of 5-azacoumarins, a class of compounds with potential biological activities (Billeret, Blondeau, & Sliwa, 1993).

Bioorthogonal Coupling Reactions

In biochemistry, boronic acids like 2-Ethoxy-3-formyl-5-methylphenylboronic acid find usage in bioorthogonal coupling reactions. For example, combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution results in a stable product suitable for protein conjugation, demonstrating its potential in biochemical applications (Dilek, Lei, Mukherjee, & Bane, 2015).

Crystal Engineering

The structure of boronic acids, including those similar to 2-Ethoxy-3-formyl-5-methylphenylboronic acid, plays a significant role in crystal engineering. Research into the structures of various alkoxyphenylboronic acids aims to design novel boronic acids with monomeric structures, useful as building blocks in crystal engineering (Cyrański et al., 2012).

Synthesis of Heterocyclic Compounds

Boronic acids are crucial in the synthesis of heterocyclic compounds. For instance, a study on the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid from 4-methylsalicylic acid, involving esterification and etherification, showcases the utility of boronic acids in synthesizing complex organic compounds (Mi, 2006).

properties

IUPAC Name

(2-ethoxy-3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10-8(6-12)4-7(2)5-9(10)11(13)14/h4-6,13-14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICMLDFIWSDJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584293
Record name (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-formyl-5-methylphenylboronic acid

CAS RN

480424-54-2
Record name (2-Ethoxy-3-formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-3-formyl-5-methylphenylboronic acid
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